rac-(1R,2S,3R)-3-chloro-2-methoxycyclobutan-1-ol
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Overview
Description
rac-(1R,2S,3R)-3-chloro-2-methoxycyclobutan-1-ol is a chiral compound with a cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,3R)-3-chloro-2-methoxycyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a chlorinated precursor with a methoxy group in the presence of a base to induce cyclization and form the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,3R)-3-chloro-2-methoxycyclobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
rac-(1R,2S,3R)-3-chloro-2-methoxycyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S,3R)-3-chloro-2-methoxycyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride
- rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride
Uniqueness
rac-(1R,2S,3R)-3-chloro-2-methoxycyclobutan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its cyclobutane ring structure and the presence of both chlorine and methoxy groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C5H9ClO2 |
---|---|
Molecular Weight |
136.58 g/mol |
IUPAC Name |
(1S,2R,3S)-3-chloro-2-methoxycyclobutan-1-ol |
InChI |
InChI=1S/C5H9ClO2/c1-8-5-3(6)2-4(5)7/h3-5,7H,2H2,1H3/t3-,4-,5-/m0/s1 |
InChI Key |
MURMHPGHTRKAKK-YUPRTTJUSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](C[C@@H]1Cl)O |
Canonical SMILES |
COC1C(CC1Cl)O |
Origin of Product |
United States |
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